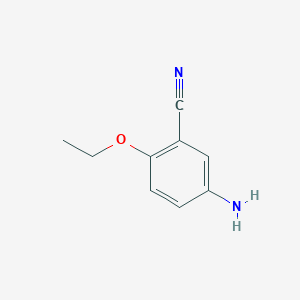

5-Amino-2-ethoxybenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Drug Synthesis

5-Amino-2-ethoxybenzonitrile is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a building block in the construction of complex molecules. For instance, it can be incorporated into the synthesis of small molecule drugs that target specific proteins within the body . The compound’s amine group is particularly valuable, as it can undergo a range of reactions to form bonds with other organic molecules, enabling the creation of diverse pharmacological agents.

Material Science

In material science, 5-Amino-2-ethoxybenzonitrile finds application as an organic semiconductor material due to its conjugated system. It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices . Its electrical properties are harnessed to create components that have specific charge transport capabilities, which are essential for the functioning of these devices.

Chemical Research

Chemical researchers employ 5-Amino-2-ethoxybenzonitrile in various synthetic pathways. It acts as a precursor in the preparation of dyes, pigments, and other chemicals that require a stable nitrile group. Its versatility in reactions makes it a valuable compound for exploring new synthetic methods and developing novel chemical entities.

Biochemistry

In biochemistry, this compound is used to study enzyme-substrate interactions. The amino group can mimic the structure of natural substrates, allowing researchers to investigate how enzymes recognize and process different molecules . This is crucial for understanding metabolic pathways and designing inhibitors that can regulate enzyme activity.

Pharmacology

Pharmacologically, 5-Amino-2-ethoxybenzonitrile is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new medications. Its structural features are analyzed to determine how they interact with biological targets, which is a fundamental step in drug discovery .

Organic Chemistry

In organic chemistry, this compound is frequently used in the synthesis of heterocyclic compounds. Its reactivity allows for the formation of various rings and structures that are common in natural products and active pharmaceutical ingredients . Researchers can modify its functional groups to produce a wide array of derivatives with different properties.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-amino-2-ethoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPHVNUYRKOROW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649230 |

Source

|

| Record name | 5-Amino-2-ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-ethoxybenzonitrile | |

CAS RN |

1020046-39-2 |

Source

|

| Record name | 5-Amino-2-ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)